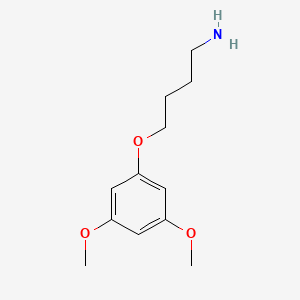
4-(3,5-dimethoxyphenoxy)butan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3,5-Dimethoxyphenoxy)butan-1-amine is an organic compound belonging to the class of amines. It is an aliphatic amine, which is a type of organic compound composed of a nitrogen atom with a lone pair of electrons and three alkyl substituents. This compound is used in various scientific research applications due to its unique properties. In
Wissenschaftliche Forschungsanwendungen
4-(3,5-dimethoxyphenoxy)butan-1-amine has a variety of scientific research applications. It is used in the synthesis of pharmaceuticals, such as anti-inflammatory drugs, as well as in the synthesis of fragrances and flavors. Additionally, it has been used in the synthesis of insecticides, herbicides, and fungicides. It is also used in the synthesis of dyes, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of 4-(3,5-dimethoxyphenoxy)butan-1-amine is not fully understood. However, it is thought to act as an inhibitor of the enzyme cyclooxygenase, which is responsible for the production of prostaglandins. Additionally, it is thought to inhibit the production of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-alpha.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been shown to possess anti-inflammatory, anti-bacterial, and anti-fungal properties. Additionally, it has been shown to possess antioxidant and analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-(3,5-dimethoxyphenoxy)butan-1-amine in laboratory experiments include its availability, low cost, and ease of synthesis. Additionally, it has been shown to possess a variety of biological activities, making it a useful tool for a variety of scientific research applications. The main limitation of using this compound in laboratory experiments is its relatively low solubility in water, which can make it difficult to work with in some experiments.
Zukünftige Richtungen
There are a variety of potential future directions for the use of 4-(3,5-dimethoxyphenoxy)butan-1-amine. One potential future direction is the development of new pharmaceuticals based on this compound. Additionally, it could be used in the synthesis of new fragrances and flavors, as well as in the synthesis of new insecticides, herbicides, and fungicides. Additionally, it could be used in the development of new dyes, coatings, and adhesives. Finally, further research could be conducted to better understand the biochemical and physiological effects of this compound.
Synthesemethoden
The synthesis of 4-(3,5-dimethoxyphenoxy)butan-1-amine can be achieved through a variety of methods. One of the most common methods is the reaction of 3,5-dimethoxyphenol with a secondary amine, such as N-methyl-2-pyrrolidone. This reaction yields the desired product in high yield and is a relatively simple process. Another method involves the reaction of a secondary amine with a ketone, such as 4-methyl-3-pentanone, to form the desired product. This method is also relatively simple and yields the desired product in high yield.
Eigenschaften
IUPAC Name |
4-(3,5-dimethoxyphenoxy)butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-14-10-7-11(15-2)9-12(8-10)16-6-4-3-5-13/h7-9H,3-6,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIZCVBZSROWLNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)OCCCCN)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[5-(propan-2-yl)-1-benzothiophen-2-yl]boronic acid](/img/structure/B6615184.png)




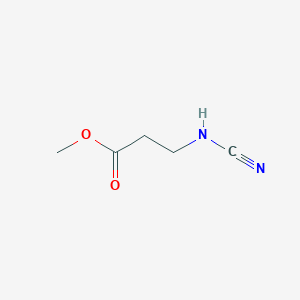
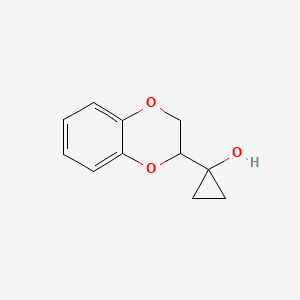
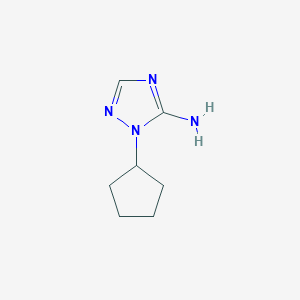
![methyl 3-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-2-methylpropanoate](/img/structure/B6615237.png)
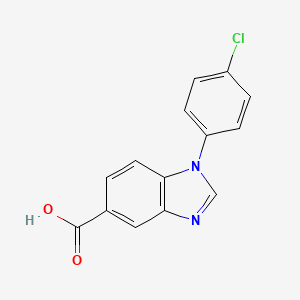

![N-[2-Chloro-4-(trifluoromethyl)phenyl]-alpha-chloroacetamide](/img/structure/B6615282.png)
![6-{bicyclo[2.2.1]hept-5-en-2-yl}-5-nitropiperidin-2-one](/img/structure/B6615286.png)